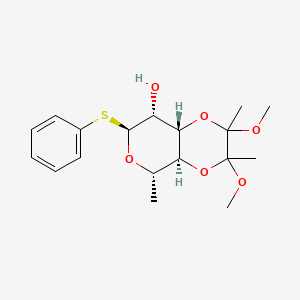
Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-a-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol typically involves multiple steps, including the formation of the pyrano[3,4-b][1,4]dioxin ring system and the introduction of the phenylthio group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the pyrano ring.
Substitution: Functional groups on the pyrano ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alcohols or hydrocarbons.
Scientific Research Applications
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
2,2’-Bipyridyl: Another compound with a complex structure used in various chemical applications.
Uniqueness
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside is a complex organic compound known for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C18H26O6S
- Molecular Weight : 370.46 g/mol
- CAS Number : 202824-32-6
This compound features a thioether linkage and a sugar moiety that may contribute to its biological interactions.
Biological Activity
The biological activity of Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside has been investigated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against several bacterial strains. The following table summarizes some of these findings:
These results suggest that the compound exhibits promising antibacterial and antifungal properties, potentially comparable to standard antibiotics.
While specific mechanisms for this compound are not extensively documented, the presence of the thioether group is known to influence biological interactions. Thioether compounds often participate in redox reactions and can interact with cellular thiol groups, potentially disrupting microbial metabolism.
Case Studies
- Antibacterial Efficacy : A study published in EurekaSelect highlighted the synthesis of various thiazolidinone derivatives, including those with similar structures to Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside. These derivatives demonstrated significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy against resistant strains .
- Antifungal Properties : Another investigation examined the antifungal efficacy of compounds related to this thioether structure. Results indicated that certain derivatives exhibited potent activity against Candida species, suggesting potential for development into antifungal agents .
Properties
Molecular Formula |
C18H26O6S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
InChI |
InChI=1S/C18H26O6S/c1-11-14-15(24-18(3,21-5)17(2,20-4)23-14)13(19)16(22-11)25-12-9-7-6-8-10-12/h6-11,13-16,19H,1-5H3/t11-,13+,14-,15-,16-,17?,18?/m0/s1 |
InChI Key |
JHXHAILUWYHROB-AILHOFMWSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |
Canonical SMILES |
CC1C2C(C(C(O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















